molecular formula C24H14N2O6 B11097406 2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B11097406
M. Wt: 426.4 g/mol
InChI Key: HLGCRTMOINQXOB-UHFFFAOYSA-N
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Description

2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved depend on the specific application, such as inhibiting enzyme activity in medicinal chemistry or facilitating electron transfer in organic electronics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,7-Bis(2-furylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone apart from similar compounds is its specific functional groups and the arrangement of its aromatic rings. These structural features confer unique chemical properties and reactivity, making it particularly valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C24H14N2O6

Molecular Weight

426.4 g/mol

IUPAC Name

6,13-bis(furan-2-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C24H14N2O6/c27-21-15-5-7-17-20-18(24(30)26(23(17)29)12-14-4-2-10-32-14)8-6-16(19(15)20)22(28)25(21)11-13-3-1-9-31-13/h1-10H,11-12H2

InChI Key

HLGCRTMOINQXOB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CC=CO6)C2=O

Origin of Product

United States

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